molecular formula C10H10ClF3O3S B1454675 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride CAS No. 1340078-21-8

3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride

Cat. No. B1454675
CAS RN: 1340078-21-8
M. Wt: 302.7 g/mol
InChI Key: JDTXKCWTVCTCMK-UHFFFAOYSA-N
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Description

“3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride” is a chemical compound with the molecular formula C10H10ClF3O3S . It has a molecular weight of 302.7 .


Molecular Structure Analysis

The molecular structure of “3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride” is represented by the formula C10H10ClF3O3S . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), oxygen (O), and sulfur (S).

Scientific Research Applications

Synthesis of Porphyrins

The compound is used in the synthesis of 5,10,15,20-Tetra[3-(3-trifluoromethyl)phenoxy] Porphyrin (TTFMPP) . Porphyrins are molecules that are being vigorously pursued in many areas of research . The newly synthesized TTFMPP has been characterized using mass spectroscopy, 1H-, 13C- and 19F-NMR, MALDI-TOF mass spectrometry, UV-Vis and fluorescence spectrophotometry, and cyclic voltammetry .

Photocatalysis

Porphyrins, such as TTFMPP, are of importance in many applications including photocatalysis . Photocatalysis is a process in which light energy is used to speed up a reaction. This property of porphyrins is utilized in various scientific research applications .

Optical Memories

Porphyrins are also used in the development of optical memories . These are data storage devices that use light to read and write data. The ability of porphyrins to undergo fast electron transfer makes them suitable for this application .

Sensors

Porphyrins are used in the development of sensors . These sensors can be used in various fields, from environmental monitoring to medical diagnostics .

Synthesis of Cinacalcet HCl

The compound is used in the synthesis of Cinacalcet HCl , a calcimimetic drug approved for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma .

Sustainable Production of Fine Chemicals

The compound is used in the development of improved methods for the synthesis of fine chemicals . For example, an improved method for the synthesis of 3-(3-trifluoromethylphenyl)propanal, a key intermediate for the preparation of Cinacalcet HCl, has been described .

Safety and Hazards

“3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride” is known to cause severe skin burns and eye damage . Contact with water liberates toxic gas, and the compound reacts violently with water .

properties

IUPAC Name

3-[3-(trifluoromethyl)phenoxy]propane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3O3S/c11-18(15,16)6-2-5-17-9-4-1-3-8(7-9)10(12,13)14/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTXKCWTVCTCMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCS(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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